Expanding Applications in Analytical Chemistry: Exploring the utility of Citalopram-d4 Hydrobromide as an internal standard in other analytical techniques, such as LC-MS/MS method development for analyzing Citalopram Hydrobromide and its metabolites in biological samples, could further enhance research capabilities. [ [], [] ]
Exploring potential therapeutic applications of deuterated drugs: While not explicitly mentioned in the context of Citalopram-d4 Hydrobromide, research on deuterated drugs is an emerging field exploring the potential for improved safety and efficacy profiles. [ [] ] Future research could investigate if Citalopram-d4 Hydrobromide offers any advantages over the non-deuterated form.
Citalopram-d4 hydrobromide salt is a deuterated form of citalopram, an established antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. Citalopram is primarily used for treating major depressive disorder and various anxiety disorders. The deuterated variant, citalopram-d4 hydrobromide, is utilized in pharmacokinetic studies and research applications due to its unique isotopic labeling, which allows for precise tracking in biological systems.
Citalopram-d4 hydrobromide salt is synthesized from citalopram through the incorporation of deuterium atoms, enhancing its utility in metabolic studies and drug development. The compound can be sourced from specialized chemical suppliers and research institutions focusing on pharmaceutical standards and isotopic compounds .
The synthesis of citalopram-d4 hydrobromide typically involves the following steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and the integrity of the citalopram structure.
Citalopram-d4 hydrobromide features a complex bicyclic structure typical of SSRIs. The IUPAC name for this compound is 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrobromide. Its structural representation includes:
Citalopram-d4 hydrobromide participates in various chemical reactions typical for SSRIs, including:
The reactions involving citalopram-d4 can be monitored using mass spectrometry and NMR spectroscopy, providing insights into its pharmacokinetics and dynamics in biological systems.
Citalopram-d4 hydrobromide exerts its antidepressant effects by selectively inhibiting the reuptake of serotonin at synaptic clefts. This action increases serotonin availability, which is crucial for mood regulation.
Pharmacokinetic studies indicate that citalopram has a bioavailability of about 80%, with peak plasma concentrations occurring approximately four hours post-administration .
Citalopram-d4 hydrobromide salt is primarily utilized in scientific research applications, particularly in pharmacokinetic studies aimed at understanding drug metabolism and interactions in biological systems. Its isotopic labeling facilitates precise tracking during experiments involving human or animal subjects.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4